molecular formula C8H9BrN2O B13621212 4-Bromo-2-(cyclopropylmethoxy)pyrimidine

4-Bromo-2-(cyclopropylmethoxy)pyrimidine

Cat. No.: B13621212
M. Wt: 229.07 g/mol
InChI Key: IADVUVKUWFLMOK-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopropylmethoxy)pyrimidine is a heterocyclic aromatic compound containing a pyrimidine ring substituted with a bromine atom at the 4-position and a cyclopropylmethoxy group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of sodium monobromoisocyanurate (SMBI) for bromination at the C-4 position of the pyrimidine ring . The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base.

Industrial Production Methods

Industrial production of 4-Bromo-2-(cyclopropylmethoxy)pyrimidine may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclopropylmethoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclopropylmethoxy)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and cyclopropylmethoxy group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming non-covalent interactions with the active site or binding pocket .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(cyclopropylmethoxy)pyrimidine is unique due to the presence of the pyrimidine ring, which imparts distinct electronic properties and biological activities. The combination of the bromine atom and cyclopropylmethoxy group enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

4-bromo-2-(cyclopropylmethoxy)pyrimidine

InChI

InChI=1S/C8H9BrN2O/c9-7-3-4-10-8(11-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2

InChI Key

IADVUVKUWFLMOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC=CC(=N2)Br

Origin of Product

United States

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